

# 3-Butoxy-2-methylpentane: A Technical Guide to a Novel Solvent Candidate

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## Compound of Interest

Compound Name: 3-Butoxy-2-methylpentane

Cat. No.: B14369567

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## Abstract

This technical guide provides a comprehensive overview of **3-Butoxy-2-methylpentane**, a promising yet under-documented ether solvent. In the pursuit of novel, safer, and more effective solvents for pharmaceutical and chemical applications, the exploration of unique molecular architectures is paramount. This document consolidates available data on **3-Butoxy-2-methylpentane**, including its physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and an analysis of its potential applications. Due to the limited availability of direct experimental data, this guide leverages information on structural analogs and general principles of ether chemistry to provide reasoned estimations of its key solvent characteristics.

## Introduction

The selection of a solvent is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, yield, purity, and the overall environmental footprint of a process. The ideal solvent should possess a specific set of properties, including appropriate solvency for reactants and products, a suitable boiling point for reaction temperature control and subsequent removal, low toxicity, and environmental benignity. Ethers are a well-established class of solvents, valued for their relative inertness and ability to solvate a wide range of organic compounds.[1][2] **3-Butoxy-2-methylpentane** (C<sub>10</sub>H<sub>22</sub>O) presents an interesting molecular structure, combining a butyl ether with a branched pentane backbone. This structure

is anticipated to confer a unique balance of polarity and steric hindrance, potentially offering advantages in specific applications where traditional ether solvents may be suboptimal.

## Physicochemical Properties

Direct experimental data for **3-Butoxy-2-methylpentane** is scarce in publicly available literature. Therefore, the following table summarizes its basic computed properties from PubChem and provides estimated values for key solvent parameters based on data from structural analogs and general trends for aliphatic ethers.<sup>[3][4][5][6]</sup>

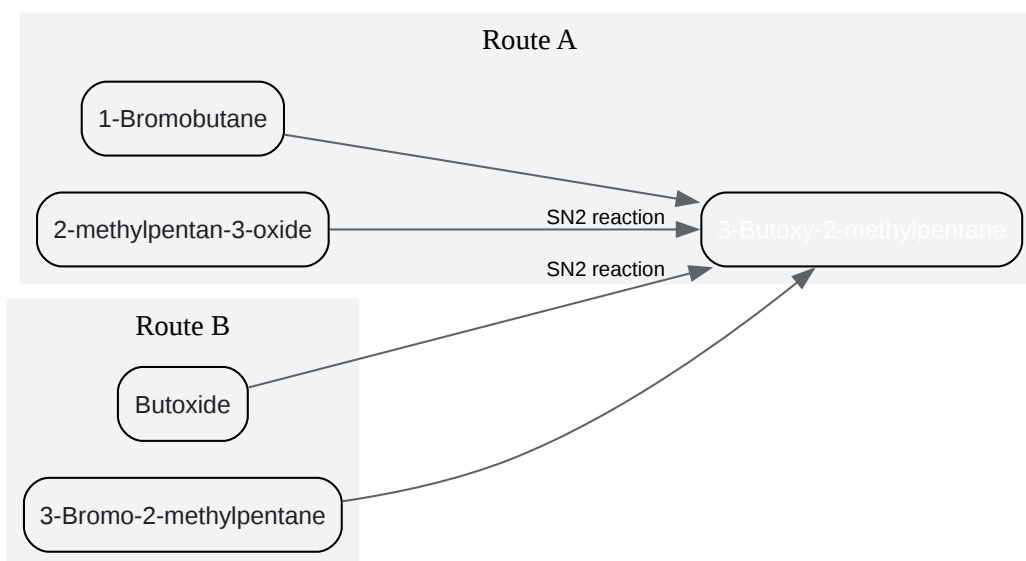
Property	Value (Computed/Estimated)	Data Source/Basis for Estimation
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O	PubChem CID: 23119414[5]
Molecular Weight	158.28 g/mol	PubChem CID: 23119414[5]
IUPAC Name	3-Butoxy-2-methylpentane	PubChem CID: 23119414[5]
Boiling Point	~170-185 °C	Estimated based on the boiling points of isomeric C10 alcohols like 1-decanol (~231 °C) and considering that ethers have lower boiling points than corresponding alcohols due to the absence of hydrogen bonding.[4][6] Also considers the boiling point of the less branched 2-butoxypentane (154.7 °C).
Density	~0.78-0.82 g/cm <sup>3</sup>	Estimated based on the density of related ethers and alkanes of similar molecular weight. For example, the density of 1-butoxy-2-methylbutane is 0.774 g/cm <sup>3</sup> . [7]
Viscosity	Low to moderate	Expected to be similar to other aliphatic ethers of comparable molecular weight.
Solubility in Water	Low	Ethers with longer alkyl chains have limited solubility in water. [4]
Solubility in Organic Solvents	High	Ethers are generally soluble in a wide range of organic solvents.[4]

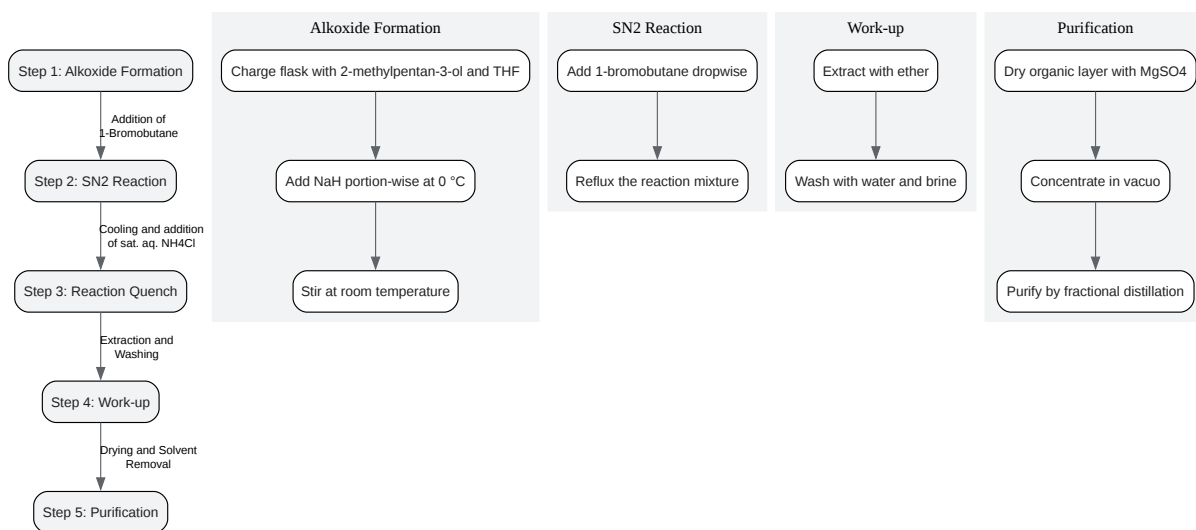
Flash Point	~50-60 °C	Estimated based on the flash points of other C10 ethers and alkanes.
Vapor Pressure	Low	Consistent with a relatively high boiling point.

## Synthesis of 3-Butoxy-2-methylpentane

The most logical and versatile method for the synthesis of **3-Butoxy-2-methylpentane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the synthesis of **3-Butoxy-2-methylpentane**, there are two possible disconnection approaches, as illustrated in the logical relationship diagram below.

Route A is generally preferred due to the use of a primary alkyl halide, minimizing the competing E2 elimination reaction.





## Anticipated GHS Hazards for 3-Butoxy-2-methylpentane

Flammable Liquid  
(Category 3)Skin Irritation  
(Category 2)Aspiration Hazard  
(Category 1)Specific Target Organ  
Toxicity (Single Exposure)  
(Category 3, Respiratory Irritation)[Click to download full resolution via product page](#)

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